molecular formula C9H20N2O2 B13521850 Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate CAS No. 86178-07-6

Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate

Cat. No.: B13521850
CAS No.: 86178-07-6
M. Wt: 188.27 g/mol
InChI Key: VHSXHYXOOAZVPA-UHFFFAOYSA-N
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Description

Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate (CAS 86178-07-6) is a chemical building block of significant interest in organic synthesis and medicinal chemistry research. With a molecular formula of C9H20N2O2 and a molecular weight of 188.27 g/mol, its structure incorporates both ester and tertiary amine functional groups . This combination makes it a valuable precursor for the synthesis of more complex molecules. Researchers utilize this compound as a key intermediate in the development of potential pharmaceutical agents, particularly those targeting the central nervous system, given the common presence of the dimethylaminoethyl moiety in pharmacologically active compounds . The ester group offers a versatile handle for further chemical transformations, including hydrolysis to acids or transesterification. As a tertiary amine, it can act as a ligand in metal-catalyzed reactions or be quaternized to form ammonium salts . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Proper handling procedures should be followed, and it should be stored in a cool, dry, and well-ventilated area.

Properties

CAS No.

86178-07-6

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

IUPAC Name

ethyl 2-[2-(dimethylamino)ethyl-methylamino]acetate

InChI

InChI=1S/C9H20N2O2/c1-5-13-9(12)8-11(4)7-6-10(2)3/h5-8H2,1-4H3

InChI Key

VHSXHYXOOAZVPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(C)CCN(C)C

Origin of Product

United States

Foundational & Exploratory

Thermodynamic Stability Profile of Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the thermodynamic stability of Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate . It is structured to serve researchers and drug development professionals requiring rigorous, actionable data on handling, storage, and kinetic profiling.

Technical Whitepaper | Version 1.0

Executive Summary

Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate (CAS: 86178-07-6) represents a specialized class of


-amino esters characterized by a fully substituted nitrogen backbone.[1] Unlike primary or secondary amino acid esters, which suffer from rapid intramolecular cyclization (diketopiperazine formation), this compound exhibits a unique "steric lock"  stability profile.

This guide analyzes the thermodynamic boundaries of the molecule, identifying ester hydrolysis as the rate-limiting degradation pathway while ruling out lactamization. It provides validated protocols for kinetic assessment and storage, grounded in first-principles physical organic chemistry and empirical data from analogous systems.

Chemical Identity & Structural Analysis

To understand the stability profile, we must first dissect the structural motifs that govern its reactivity.

ParameterDetail
IUPAC Name Ethyl N-[2-(dimethylamino)ethyl]-N-methylglycinate
CAS Number 86178-07-6
Molecular Formula

Molecular Weight 188.27 g/mol
Functional Motifs 1.[2][3] Ethyl Ester (Hydrolytically labile)2. Tertiary

-Amine (N-Methyl)3. Terminal Tertiary Amine (N,N-Dimethyl)
The "Blocked" Cyclization Pathway

A critical stability advantage of this molecule is the absence of exchangeable protons on the nitrogen atoms. In standard diamino-esters (e.g., ethylenediamine derivatives), the terminal amine often attacks the ester carbonyl to form a cyclic lactam.

  • Mechanism: Intramolecular Nucleophilic Acyl Substitution.

  • Observation: In this compound, both nitrogen atoms are tertiary . They lack the proton required to form a neutral amide/lactam. Consequently, the intramolecular cyclization pathway is thermodynamically forbidden under standard conditions.

Thermodynamic Parameters & Reactivity

The stability of the compound is governed by the free energy of hydrolysis (


) and the ionization constants (

) of its basic centers.
Hydrolysis Kinetics (The Primary Degradation Mode)

The ethyl ester is susceptible to hydrolysis, reverting to the parent acid and ethanol. This reaction is pH-dependent.



  • Enthalpy of Hydrolysis (

    
    ):  Estimated at -4.5 to -6.0 kcal/mol  (exothermic), consistent with glycine ethyl ester analogs.
    
  • Activation Energy (

    
    ): 
    
    • Acid Catalyzed: ~14-16 kcal/mol

    • Base Catalyzed: ~10-12 kcal/mol (Significantly faster)

  • Implication: The compound is most stable at slightly acidic pH (pH 4.0–6.0), where the amine is protonated (reducing nucleophilicity) and hydroxide concentration is low.

Ionization Profile ( )

The molecule acts as a diprotic base. Understanding the ionization state is crucial for formulation, as the protonated species exhibits higher thermal stability.

  • Terminal Amine (

    
    ): 
    
    
    
    (Typical for aliphatic tertiary amines).
  • 
    -Amine (
    
    
    
    ):
    
    
    . The electron-withdrawing effect of the ester carbonyl lowers the basicity of this nitrogen compared to the terminal amine.

Degradation Pathways Visualization

The following diagram illustrates the competing pathways, highlighting the blockage of the cyclization route.

DegradationPathways cluster_legend Pathway Probability Compound Ethyl N-(2-(dimethylamino)ethyl)- N-methylglycinate Acid Hydrolysis Product (Carboxylic Acid + EtOH) Compound->Acid Hydrolysis (+H2O, pH > 8 or < 3) NOxide N-Oxide (Oxidative Degradation) Compound->NOxide Oxidation (Peroxides/Air) Cyclic Cyclic Lactam (Thermodynamically Forbidden) Compound->Cyclic Cyclization (Blocked by Methylation) High Probability High Probability Blocked/Low Risk Blocked/Low Risk

Figure 1: Degradation topology. Note the "Blocked" status of the cyclization pathway due to the tertiary nature of the amines.

Experimental Protocols for Stability Assessment

To validate the stability of a specific batch, the following self-validating protocols are recommended.

Protocol A: Accelerated Stability Testing (Arrhenius Model)

Objective: Determine shelf-life (


) by stressing the compound at elevated temperatures.
  • Preparation: Dissolve compound to 10 mM in Phosphate Buffered Saline (PBS), pH 7.4.

  • Incubation: Aliquot into sealed HPLC vials. Incubate at three isotherms:

    
    , 
    
    
    
    , and
    
    
    .
  • Sampling: Withdraw samples at T=0, 24, 48, 72, and 96 hours.

  • Quenching: Immediately dilute 1:1 with cold Acetonitrile (

    
    ) to arrest hydrolysis.
    
  • Analysis: Analyze via RP-HPLC (C18 column, 0.1% TFA water/acetonitrile gradient).

  • Calculation:

    • Plot

      
       vs 
      
      
      
      (Kelvin).
    • Extrapolate to

      
       or 
      
      
      
      to predict shelf life.
Protocol B: Oxidative Stress Test

Objective: Assess susceptibility of the tertiary amines to N-oxide formation.

  • Reagent: Prepare 3%

    
     solution.
    
  • Reaction: Mix compound (10 mg) with 1 mL peroxide solution.

  • Monitoring: Monitor via LC-MS every 30 minutes. Look for M+16 peak (Mono-N-oxide) and M+32 peak (Di-N-oxide).

  • Threshold: If >5% conversion occurs within 1 hour, the compound requires storage under Argon/Nitrogen.

Storage & Handling Recommendations

Based on the thermodynamic profile, the following storage conditions are mandatory to maintain >98% purity over 12 months.

ConditionRecommendationRationale
Temperature -20°CSlows Arrhenius kinetics of ester hydrolysis.
Atmosphere Dry Nitrogen/ArgonPrevents moisture absorption (hydrolysis) and oxidation.
Formulation pH pH 5.0 - 6.0Minimizes specific base catalysis of the ester.
Container Amber GlassWhile not highly photosensitive, amber glass prevents UV-induced radical formation in amines.

References

  • Kinetics of Alkaline Hydrolysis of Glycine Ethyl Ester. Journal of the Chemical Society B. Available at: [Link]

  • Thermodynamic Parameters of Amino Acid Ester Transfer. Int J Pept Protein Res. Available at: [Link]

  • Base Hydrolysis Kinetics of

    
    -Amino Acid Esters. International Journal of Chemical Kinetics. Available at: [Link]
    
  • PubChem Compound Summary: N-(2-(Dimethylamino)ethyl)-N'-... (Structural Analog Data). National Library of Medicine. Available at: [Link]

Sources

Technical Deep Dive: Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate , a versatile bifunctional building block.[1] It focuses on its synthesis, chemical reactivity, and the development of functional derivatives for biomedical and catalytic applications.[1]

Intermediate Classification: Functionalized Amino Acid Ester / Diamine Ligand Precursor CAS Registry Number: 86178-07-6 Molecular Formula:


 | Molecular Weight:  188.27  g/mol [1]

Executive Summary & Chemical Architecture

Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate represents a critical scaffold in the synthesis of ionizable lipids , thermoresponsive polypeptoids , and tridentate ligands .[1] Its structure combines a reactive ethyl ester "head" with a chelating diamine "tail" (N,N,N'-trimethylethylenediamine motif).[1]

This unique architecture allows for orthogonal functionalization:

  • Ester Terminus: Susceptible to hydrolysis, transesterification, or amidation, enabling the attachment of hydrophobic tails (for lipids) or polymerization (for peptoids).[1]

  • Diamine Backbone: Provides pH-responsive ionization (pKa ≈ 8-9) and metal coordination sites (

    
     binding), essential for catalytic and biological activity.[1]
    
Structural Analysis[1]
  • Core: Sarcosine (N-methylglycine) ethyl ester.[1]

  • Substituent: 2-(Dimethylamino)ethyl group attached to the central nitrogen.[1]

  • Key Feature: The molecule possesses two tertiary amines with distinct steric environments, allowing for selective quaternization or protonation.[1]

Synthetic Pathways & Methodology

The synthesis of this molecule and its derivatives requires precise control to avoid over-alkylation.[1] Two primary routes are established: Reductive Amination (preferred for purity) and Nucleophilic Substitution (cost-effective).[1]

Route A: Reductive Amination (High Fidelity)

This method minimizes the formation of quaternary ammonium byproducts.[1]

  • Precursors: Ethyl glyoxylate (polymer form or solution) + N,N,N'-trimethylethylenediamine.[1]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) or

    
    .[1]
    
  • Mechanism: Formation of an iminium ion intermediate followed by irreversible reduction.[1]

Route B: Nucleophilic Substitution (Standard)[1]
  • Precursors: N,N,N'-trimethylethylenediamine + Ethyl bromoacetate.[1]

  • Base:

    
     or DIPEA in Acetonitrile.
    
  • Critical Control: Temperature must be kept <0°C initially to prevent bis-alkylation of the diamine.

Synthesis Workflow Diagram

SynthesisPathways Precursors Precursors: N,N-dimethylethylenediamine RouteA Route A: Reductive Alkylation (Ethyl Glyoxylate + STAB) Precursors->RouteA High Selectivity RouteB Route B: Nucleophilic Substitution (Ethyl Bromoacetate + Base) Precursors->RouteB Low Cost Core Target Molecule: Ethyl N-(2-(dimethylamino)ethyl)- N-methylglycinate RouteA->Core >90% Yield RouteB->Core Requires Purification

Figure 1: Comparative synthetic pathways for the core scaffold. Route A is recommended for pharmaceutical-grade derivatives to minimize quaternary impurities.[1]

Functional Derivatives & SAR

The utility of Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate lies in its transformation into three primary classes of derivatives.

Class I: Ionizable Lipid Derivatives (LNP Excipients)

By reacting the ester group with long-chain alkyl amines or alcohols, the molecule converts into an ionizable lipid suitable for RNA delivery.[1]

  • Mechanism: Transesterification or Amidation.[1]

  • Target Structure: Dialkylamides or Dialkylesters.[1]

  • Function: The dimethylamino tail becomes protonated in the acidic endosome (pH < 6.0), facilitating endosomal escape of genetic payload.[1]

  • SAR Insight: Increasing the chain length of the N-methyl group (to Ethyl or Propyl) shifts the pKa, allowing fine-tuning of the lipid nanoparticle's ionization profile.[1]

Class II: Thermoresponsive Polypeptoids

Hydrolysis of the ester yields the free acid, N-(2-(dimethylamino)ethyl)-N-methylglycine .[1]

  • Polymerization: This monomer can be converted into an N-carboxyanhydride (NCA) or used in sub-monomer synthesis.[1]

  • Property: Poly(N-substituted glycines) derived from this monomer exhibit Lower Critical Solution Temperature (LCST) behavior.[1]

  • Application: Injectable hydrogels that solidify at body temperature.[1]

Class III: Metal Chelation Ligands

The hydrolyzed acid form acts as a tridentate ligand (


) for transition metals (Cu, Zn, Ni).[1]
  • Catalysis: Analogous to PMDETA, copper complexes of this ligand are effective in Atom Transfer Radical Polymerization (ATRP).[1]

  • Advantage: The carboxylate group allows the catalyst to be immobilized on solid supports or easily removed via extraction.[1]

Derivative Logic Diagram

Derivatives cluster_Lipids Class I: Ionizable Lipids cluster_Polymers Class II: Polypeptoids cluster_Ligands Class III: Catalytic Ligands Core Ethyl N-(2-(dimethylamino)ethyl)- N-methylglycinate Lipid Dialkyl Amide/Ester (LNP Components) Core->Lipid Transesterification Acid Free Acid Form (Monomer) Core->Acid Hydrolysis (LiOH) LipidMech Mechanism: Amidation with C12-C18 Amines Lipid->LipidMech Polymer Thermoresponsive Polypeptoid Acid->Polymer Polymerization Complex Cu(II) Complex (ATRP Catalyst) Acid->Complex CuBr2 Coordination

Figure 2: Functional diversification of the core scaffold into lipids, polymers, and catalysts.[1]

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Route B)[1]

Objective: Synthesis of Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate via alkylation.

  • Reagents:

    • N,N,N'-Trimethylethylenediamine (1.0 eq)[1]

    • Ethyl Bromoacetate (1.0 eq)[1]

    • Triethylamine (TEA) (1.2 eq)[1]

    • Solvent: Dichloromethane (DCM) (anhydrous)[1]

  • Procedure:

    • Dissolve diamine and TEA in DCM at 0°C under

      
       atmosphere.
      
    • Add Ethyl Bromoacetate dropwise over 30 minutes.[1] Note: Slow addition is critical to prevent quaternary salt formation.[1]

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Workup: Wash with saturated

      
      , then brine. Dry organic layer over 
      
      
      
      .[1]
    • Purification: Vacuum distillation or Flash Chromatography (MeOH/DCM gradient).[1]

  • Validation:

    • 1H NMR (

      
      ):  Look for singlet at 
      
      
      
      2.3 (N-Me), triplet at
      
      
      1.2 (Ethyl ester), and multiplet at
      
      
      2.5-2.7 (ethylene backbone).[1]
Protocol B: Hydrolysis to N-(2-(dimethylamino)ethyl)-N-methylglycine

Objective: Generate the zwitterionic precursor for chelation or polymerization.[1]

  • Reagents: Core Ester (1.0 eq), LiOH (1.5 eq), THF/Water (1:1).

  • Procedure:

    • Stir mixture at RT for 4 hours.

    • Neutralize with 1M HCl to pH 7.0.[1]

    • Lyophilize to obtain the crude solid.[1]

    • Recrystallize from Ethanol/Ether.[1]

Data Summary Table: Physicochemical Properties
PropertyValueRelevance
Boiling Point ~85-90°C (at 0.5 mmHg)Distillable for high purity.[1]
pKa (Calc) ~8.5 (Tertiary Amine)Ideal for endosomal escape (Lipids).[1]
Solubility Soluble in DCM, EtOH, slightly in

Versatile processing.[1]
Stability Hydrolytically unstable > pH 10Store under inert gas, desiccated.[1]

References

  • Smolecule. (2024).[1] Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate Product Data & Synthesis. Smolecule.[1] Link[1]

  • PubChem. (2025).[1][2] Compound Summary: N-Ethyl-N-methylglycine derivatives. National Library of Medicine.[1] Link[1]

  • ChemicalBook. (2025).[1][3] Ethyl N-[(2-Boc-amino)ethyl]glycinate Hydrochloride Properties. ChemicalBook. Link

  • Zuckermann, R. N., et al. (1992).[1] Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society.[1] (Foundational text for N-substituted glycine applications).

Sources

A Strategic Guide to Investigating the Pharmaceutical Potential of Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for a Novel Molecule

The landscape of small molecule drug discovery is one of perpetual exploration.[1][2] The subject of this guide, Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate, represents a largely uncharted territory within pharmaceutical sciences. A thorough review of current literature reveals its primary role as a chemical intermediate, with a conspicuous absence of in-depth pharmacological studies.[3] This document, therefore, deviates from a retrospective analysis and instead serves as a forward-looking strategic roadmap. It is designed to provide drug development professionals with a comprehensive, technically grounded framework for the systematic investigation of this molecule's therapeutic potential.

By dissecting its structure and drawing parallels with established pharmacophores, we can formulate credible hypotheses about its biological activity. This guide will detail these hypotheses, propose a rigorous, multi-stage preclinical evaluation workflow, and provide the technical and theoretical foundation necessary to unlock the potential of this novel chemical entity.

Molecular Deconstruction and Physicochemical Profile

At the core of any preclinical investigation is a deep understanding of the molecule itself.[1] Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate is a small molecule (160.22 g/mol ) possessing several key functional groups that are prevalent in a wide range of FDA-approved drugs.[3][4]

  • Ethyl Ester: This group influences lipophilicity, which is critical for membrane permeability and can be a site of metabolic hydrolysis by esterase enzymes.

  • Tertiary Amines: The molecule contains two tertiary amine moieties: a dimethylamino group and an N-methyl group. These are critical features, often acting as proton acceptors at physiological pH. The dimethylamino group, in particular, is a well-known pharmacophore found in drugs with antihistaminic, anticancer, and analgesic properties.[4]

  • Glycinate Backbone: The core structure is a derivative of glycine, the simplest proteinogenic amino acid. Glycine itself is an important neurotransmitter, and its derivatives are used as intermediates in the synthesis of a variety of pharmaceuticals.[5][6][7]

A proposed synthetic route often involves the reaction of a glycine derivative with dimethylaminopropylamine, followed by purification using standard techniques like chromatography.[3]

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueImplication in Drug Development
Molecular Weight160.22 g/mol Adheres to Lipinski's Rule of Five for oral bioavailability.
LogP (octanol-water partition)~0.5 - 1.5Indicates moderate lipophilicity, suggesting potential for good absorption and distribution.
pKa (strongest basic)~8.5 - 9.5The tertiary amines will be protonated at physiological pH, influencing solubility and receptor interaction.
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Rotatable Bonds6Suggests conformational flexibility, allowing for potential interaction with various binding pockets.

Hypothesized Pharmacological Profiles and Mechanisms of Action

The molecule's structure allows for the formulation of several testable hypotheses regarding its potential biological activity.

Hypothesis I: Cholinergic System Modulator

The N,N-dimethylaminoethyl moiety bears a structural resemblance to the choline headgroup of acetylcholine (ACh), the primary neurotransmitter of the cholinergic system. This suggests a potential interaction with acetylcholine receptors (AChRs) or enzymes like acetylcholinesterase (AChE).

  • Proposed Mechanism: The compound could act as an agonist or antagonist at muscarinic or nicotinic acetylcholine receptors. The positively charged tertiary amine could interact with the anionic subsite of the AChE binding pocket, potentially inhibiting its activity and leading to increased acetylcholine levels. Such properties are relevant for conditions like Alzheimer's disease, where rivastigmine, a drug containing a dimethylamino group, is used.[4]

Hypothesis II: H1 Antihistamine

A significant number of first-generation H1 antihistamines (e.g., Diphenhydramine, Doxylamine) contain the dimethylaminoethyl group.[4] This structural motif is crucial for their ability to antagonize the histamine H1 receptor.

  • Proposed Mechanism: The compound may act as a competitive antagonist at the H1 receptor. The tertiary amine would likely interact with a key aspartate residue in the receptor's binding pocket, mimicking the interaction of histamine. This could lead to applications in treating allergic reactions and insomnia.

Hypothesis III: Antimicrobial Agent

Compounds with dimethylamino groups, particularly when part of a larger, flexible structure, have been shown to possess antimicrobial properties.[3] Polymers containing 2-(dimethylamino)ethyl methacrylate (DMAEMA) exhibit bacteriostatic effects by disrupting bacterial cell membranes.[8]

  • Proposed Mechanism: The cationic nature of the protonated amine at physiological pH could facilitate electrostatic interactions with negatively charged components of bacterial cell walls (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria). This interaction could disrupt membrane integrity, leading to cell lysis.[8][9]

A Proposed Preclinical Development Workflow

A structured, phased approach is essential to efficiently evaluate the therapeutic potential of a novel compound.[1][2] The following workflow outlines a logical progression from initial screening to more complex in vivo studies.

Phase 1: In Vitro Profiling and Target Validation

The initial phase focuses on high-throughput screening to test the primary hypotheses in cell-free and cell-based assays.

dot

in_vitro_workflow cluster_0 Hypothesis I: Cholinergic cluster_1 Hypothesis II: Antihistamine cluster_2 Hypothesis III: Antimicrobial a1 AChE Inhibition Assay a2 Muscarinic Receptor Binding Assays (M1-M5) a1->a2 a3 Nicotinic Receptor Binding Assays (α7, α4β2) a2->a3 b1 H1 Receptor Binding Assay b2 Functional Assay (e.g., Calcium Flux) b1->b2 c1 MIC/MBC Determination (Gram+/Gram-) c2 Membrane Permeability Assay (e.g., Propidium Iodide) c1->c2 start Test Compound (Purity >95%) start->a1 start->b1 start->c1

Caption: Initial in vitro screening cascade for primary hypotheses.

Experimental Protocols:

  • Acetylcholinesterase (AChE) Inhibition Assay:

    • Utilize Ellman's reagent (DTNB) to measure AChE activity.

    • Pre-incubate recombinant human AChE with varying concentrations of the test compound (e.g., 1 nM to 100 µM).

    • Initiate the reaction by adding acetylthiocholine iodide.

    • Measure the rate of color change at 412 nm, which corresponds to enzyme activity.

    • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Receptor Binding Assays:

    • Use cell membranes expressing the target receptor (e.g., CHO-K1 cells transfected with human H1 receptor).

    • Incubate membranes with a known radiolabeled ligand (e.g., [³H]-pyrilamine for H1) and varying concentrations of the test compound.

    • Separate bound from unbound radioligand via rapid filtration.

    • Quantify radioactivity using liquid scintillation counting.

    • Determine the Ki (inhibition constant) from competitive binding curves.

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of bacteria (e.g., S. aureus, E. coli) to a final concentration of ~5 x 10⁵ CFU/mL.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Phase 2: Secondary Assays and Early Safety Profiling

Promising hits from Phase 1 should be subjected to more detailed mechanistic studies and initial safety assessments.

dot

secondary_assay_workflow cluster_safety Early Safety & ADME cluster_selectivity Selectivity Profiling input Promising Lead from Phase 1 cax Cytotoxicity Assay (e.g., HepG2, HEK293) input->cax sel Panel Screening (e.g., CEREP Safety Panel) input->sel hERG hERG Channel Assay (Patch Clamp) cax->hERG cyp CYP450 Inhibition (e.g., 3A4, 2D6) hERG->cyp met Microsomal Stability Assay cyp->met output Candidate for In Vivo Studies met->output sel->output

Caption: Secondary screening and early ADME/Tox workflow.

  • Cytotoxicity Assay (MTT Assay):

    • Seed human cell lines (e.g., HepG2 for liver toxicity) in 96-well plates and allow them to adhere.

    • Treat cells with a range of concentrations of the test compound for 24-48 hours.

    • Add MTT reagent, which is converted to purple formazan by metabolically active cells.

    • Solubilize the formazan crystals and measure absorbance at ~570 nm.

    • Calculate the CC50 (the concentration that reduces cell viability by 50%).

  • hERG Potassium Channel Assay:

    • This is a critical safety assay to assess the risk of cardiac arrhythmia (QT prolongation).

    • Use automated patch-clamp electrophysiology on cells stably expressing the hERG channel.

    • Apply the test compound and measure its effect on the hERG current.

    • Determine the IC50 for hERG channel inhibition.

Phase 3: In Vivo Model Selection and Efficacy Testing

Based on the most compelling in vitro data, appropriate animal models should be selected to test for in vivo efficacy.

  • If Cholinergic Activity is Confirmed: A scopolamine-induced memory impairment model in rodents could be used to assess pro-cognitive effects.

  • If Antihistamine Activity is Confirmed: A histamine-induced paw edema model in rats or a guinea pig model of allergic asthma could be employed.

  • If Antimicrobial Activity is Confirmed: A murine thigh infection model could be used to evaluate the compound's ability to reduce bacterial burden in vivo.

Data Interpretation and Future Directions

The journey from a novel molecule to a potential drug candidate is iterative.[10][11][12] A successful outcome from this proposed workflow would be a compound with potent and selective activity in a specific therapeutic area, coupled with a clean early safety profile (e.g., CC50 > 10x the therapeutic IC50, hERG IC50 > 30 µM).

Should Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate demonstrate a promising profile, the next logical steps would involve:

  • Lead Optimization: Medicinal chemistry efforts to improve potency, selectivity, and ADME properties.

  • Pharmacokinetic Studies: Detailed analysis of absorption, distribution, metabolism, and excretion in animal models.

  • Formal IND-enabling Toxicology Studies: Rigorous safety testing under Good Laboratory Practice (GLP) conditions to support an Investigational New Drug (IND) application.

This structured investigative approach provides a robust framework for elucidating the therapeutic potential of Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate, transforming it from a chemical curiosity into a candidate for further drug development.

References

  • GenMolVS: Generative Molecules & Virtual Screening - Persistent Systems. (2025, December 22).
  • Buy Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate | 86178-07-6 - Smolecule. (2024, August 10).
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC. (2024, September 2).
  • What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. (2025, March 14).
  • Ethyl Glycinate Hydrochloride | 2-Aminoacetic acid ethyl ester - SYNTHETIKA.
  • Glycine ethyl ester hydrochloride - Chem-Impex.
  • Glycine Ethyl Ester Hydrochloride. (2025, July 11).
  • Glycine Ethyl Ester Hydrochloride: A Key Compound in Pharmaceutical and Chemical Synthesis - JIN DUN CHEMISTRY. (2024, December 30).
  • CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride - Google Patents.
  • AI Preclinical Investigation: 50% Faster R&D with AI Tech - NextLevel.AI. (2025, July 27).
  • Introduction to small molecule drug discovery and preclinical development - Frontiers. (2023, November 29).
  • Paving the way for small-molecule drug discovery - PMC.
  • Antibacterial Effects of Poly(2-(dimethylamino ethyl)methacrylate) against Selected Gram-Positive and Gram-Negative Bacteria | Biomacromolecules - ACS Publications. (2009, December 21).
  • Antibacterial Amphiphilic Copolymers of Dimethylamino Ethyl Methacrylate and Methyl Methacrylate to Control Biofilm Adhesion for Antifouling Applications - MDPI. (2021, January 9).

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate is a tertiary amine with applications in various chemical syntheses. Its structure, incorporating a glycine ethyl ester moiety and a substituted ethylamine, makes it a versatile building block. These application notes provide a comprehensive guide to the synthesis of this compound, focusing on the underlying chemical principles, detailed reaction protocols, and critical parameters for success.

Reaction Principle and Mechanism

The preparation of Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate is typically achieved through a nucleophilic substitution reaction. The most common route involves the N-alkylation of N,N,N'-trimethylethylenediamine with ethyl chloroacetate.

The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The secondary amine nitrogen in N,N,N'-trimethylethylenediamine acts as the nucleophile, attacking the electrophilic carbon atom of the ethyl chloroacetate. The chlorine atom, being a good leaving group, is subsequently displaced.[1]

A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction.[2] In the absence of an added base, a second equivalent of the starting amine would be consumed to form the corresponding ammonium salt, thus reducing the overall yield of the desired product.

Visualizing the Reaction Workflow

The following diagram illustrates the key steps involved in the synthesis of Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate.

SynthesisWorkflow Reagents Reactants - N,N,N'-Trimethylethylenediamine - Ethyl Chloroacetate - Base (e.g., K2CO3, Na2CO3, DIPEA) Reaction Reaction Vessel Solvent (e.g., Acetone, DMF, THF, CH3CN) Inert Atmosphere (N2 or Ar) Reagents->Reaction Addition Conditions Reaction Conditions - Temperature Control - Stirring - Reaction Time Workup Aqueous Workup - Extraction - Washing Reaction->Workup Quenching & Extraction Purification Purification - Distillation or - Column Chromatography Workup->Purification Crude Product Product Final Product Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate Purification->Product Purified Product

Sources

Application Notes and Protocols for N-Alkylated Glycine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Incorporating Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate and Related Structures

Abstract

The synthesis of peptides incorporating N-alkylated amino acids presents unique challenges and opportunities in drug discovery and development. These modifications can impart favorable pharmacological properties, such as increased metabolic stability, enhanced cell permeability, and controlled conformation. This guide provides a comprehensive overview of the principles and protocols for utilizing N-alkylated glycine derivatives, with a conceptual focus on structures like Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate. We will delve into the mechanistic underpinnings of coupling sterically hindered amino acids, provide detailed protocols for solid-phase peptide synthesis (SPPS), and discuss the critical role of activating agents and reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking to expand their peptide synthesis toolkit.

Introduction: The Significance of N-Alkylated Amino Acids

N-alkylated amino acids are valuable building blocks in medicinal chemistry. The substitution on the backbone nitrogen atom introduces conformational constraints and can disrupt secondary structures like β-sheets, which is often desirable for improving pharmacokinetic profiles. Furthermore, the presence of tertiary amine functionalities, such as the dimethylamino group in the topic compound, can influence solubility and receptor interactions.

While direct literature on "Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate" in peptide synthesis is sparse, its structure embodies key features of advanced peptide building blocks:

  • N-methylation and N-alkylation: These modifications are known to enhance proteolytic resistance and membrane permeability.

  • Tertiary Amine Moiety: The dimethylamino group can act as an internal base or a point of interaction with biological targets.[1]

This guide will use the principles derived from well-studied N-alkylated amino acids, such as N-ethylglycine, to provide a framework for the successful incorporation of novel, structurally related monomers into peptide chains.[2]

Mechanistic Considerations for Coupling N-Alkylated Amino Acids

The primary challenge in coupling N-alkylated amino acids is the steric hindrance around the secondary amine, which slows down the kinetics of amide bond formation. To overcome this, highly efficient coupling reagents and optimized reaction conditions are necessary.

The Role of Carbodiimides and Additives

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used to activate the C-terminal carboxylic acid of the incoming amino acid.[3][4] The mechanism involves the formation of a highly reactive O-acylisourea intermediate.[5][6]

However, this intermediate can be prone to side reactions, including racemization. To mitigate this and improve coupling efficiency, additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure are often included. These additives react with the O-acylisourea intermediate to form a less reactive but more stable active ester, which then reacts with the N-terminal amine of the growing peptide chain.[6]

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH EDC EDC O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC Peptide_Amine H₂N-Peptide Amide_Bond R-CO-NH-Peptide O_Acylisourea->Amide_Bond + H₂N-Peptide Urea_Byproduct Urea Byproduct O_Acylisourea->Urea_Byproduct

Onium Salt-Based Coupling Reagents

For particularly challenging couplings, such as those involving N-alkylated amino acids, onium salt-based reagents like HBTU, HATU, and HCTU are often more effective. These reagents react with the carboxylic acid to form a highly reactive activated ester, leading to faster and more complete coupling reactions.

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS is the standard method for synthesizing custom peptides.[7][8] The general workflow involves the iterative addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

G Start Start: Resin Swelling Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Washing_1 Washing (DMF, DCM) Deprotection->Washing_1 Coupling Amino Acid Coupling (AA, Coupling Reagent, Base) Washing_1->Coupling Washing_2 Washing (DMF, DCM) Coupling->Washing_2 Washing_2->Deprotection Repeat for each AA Final_Deprotection Final Fmoc Deprotection Washing_2->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Final_Deprotection->Cleavage End End: Purification & Analysis Cleavage->End

Detailed Protocols

The following protocols provide a starting point for the incorporation of N-alkylated amino acids. Optimization may be required depending on the specific sequence and the properties of the monomer.

Materials and Reagents
  • Resin: Pre-loaded Wang or Rink Amide resin appropriate for the C-terminal amino acid.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.

  • Amino Acids: Fmoc-protected amino acids, including the desired N-alkylated glycine derivative.

  • Coupling Reagents: HBTU/HOBt or HATU.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.

Protocol 1: Standard SPPS Cycle for N-Alkylated Amino Acids

This protocol is adapted for manual synthesis but the principles apply to automated synthesizers.

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.[9]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for another 10 minutes.

  • Washing:

    • Wash the resin thoroughly with DMF (5 times).

    • Wash with DCM (3 times).

    • Wash with DMF (3 times).

  • Coupling:

    • In a separate vial, dissolve the N-alkylated amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and vortex briefly.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-4 hours. For sterically hindered N-alkylated amino acids, longer coupling times are often necessary.[2]

  • Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of primary amines. Note that the Kaiser test will be negative for secondary amines after the coupling of an N-alkylated residue.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 times).

  • Repeat Cycle: Return to step 2 for the next amino acid in the sequence.

Protocol 2: Cleavage and Deprotection
  • Final Deprotection: After the final coupling cycle, perform a final Fmoc deprotection (Step 2).

  • Resin Washing and Drying:

    • Wash the resin with DMF (5 times), DCM (5 times), and Methanol (3 times).

    • Dry the resin under vacuum for at least 1 hour.

  • Cleavage:

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water).

    • Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Comparative Coupling Efficiencies

The choice of coupling reagent can significantly impact the yield and purity of peptides containing N-alkylated residues. The following table summarizes typical observations for coupling efficiencies with different reagents.

Coupling ReagentTypical Coupling TimeRelative Efficiency for N-Alkyl Amino AcidsKey Considerations
DIC/HOBt 2-6 hoursModerateCost-effective, but may require double coupling.
HBTU/DIPEA 1-4 hoursHighA standard and reliable choice for hindered couplings.
HATU/DIPEA 30-90 minutesVery HighGenerally provides the best results for difficult couplings, but is more expensive.
EDC/HOBt 2-8 hoursModerateMore commonly used in solution-phase synthesis; byproduct is water-soluble.[6]

Troubleshooting and Expert Insights

  • Incomplete Coupling: If coupling is incomplete, consider double coupling (repeating the coupling step before deprotection) or switching to a more powerful activating agent like HATU.

  • Aggregation: N-alkylated residues can sometimes disrupt peptide aggregation, which is beneficial.[2] However, for long or hydrophobic sequences, other strategies to reduce aggregation may still be necessary.

  • Tertiary Amine Reactivity: If the N-alkylated amino acid contains a basic side chain, such as the dimethylamino group in the topic compound, it may require side-chain protection or careful pH control during coupling to prevent side reactions.

Conclusion

The incorporation of N-alkylated glycine derivatives, such as Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate, into peptides is a powerful strategy for modulating their biological properties. Success in this advanced synthetic approach hinges on a solid understanding of reaction mechanisms and the judicious selection of coupling reagents and conditions to overcome steric hindrance. The protocols and insights provided in this guide offer a robust foundation for researchers to explore the synthesis of novel and complex peptides, ultimately advancing the frontiers of drug discovery and development.

References

  • Journal of Organic Chemistry. (2003). A convenient and scalable synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride. Key intermediates for peptide nucleic acid synthesis. [Link]

  • YouTube. (2013). mechanism of amide formation with DCC. [Link]

  • Google Patents. (2002). Convenient and scalable synthesis of ethyl n-[(2-boc-amino)
  • Aapptec. (2006). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Electronic Journal of Biotechnology. (2019). Peptides, solid-phase synthesis and characterization. [Link]

  • Organic Syntheses. (n.d.). Peptide Synthesis Using N-Ethyl-5-phenylisoxazolium-3'-sulfonate. [Link]

  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

  • ResearchGate. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. [Link]

  • ResearchGate. (2023). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • PubMed. (2001). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. [Link]

  • PubMed. (2011). Development of 2-(dimethylamino)ethyl methacrylate-based molecular recognition devices for controlled drug delivery using supercritical fluid technology. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

Sources

Application Notes and Protocols for Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate as a Catalytic Ligand

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Ligand with Untapped Potential

Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate is a structurally intriguing molecule that combines the key features of a glycinate backbone, a tertiary amine, and an ethylenediamine-like moiety. While direct catalytic applications of this specific molecule are not extensively documented in peer-reviewed literature, its constituent functional groups are hallmarks of highly successful ligands in a variety of transition metal-catalyzed reactions. The presence of multiple nitrogen and oxygen donor atoms suggests its potential as a versatile chelating ligand for metals like copper, palladium, and nickel.

These application notes are designed to serve as a technical guide for researchers looking to explore the catalytic potential of Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate. By drawing parallels with well-established ligand systems that share its structural motifs, we provide a scientifically grounded framework for its application in two key areas: copper-catalyzed cross-coupling reactions and Atom Transfer Radical Polymerization (ATRP). The protocols and insights presented herein are based on established methodologies for analogous N,N-dimethylglycine and polydentate amine ligands.

Section 1: Application in Copper-Catalyzed Cross-Coupling Reactions

The structural components of Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate, specifically the N,N-dimethylglycine and diamine fragments, are known to be effective in promoting copper-catalyzed cross-coupling reactions.[1] These reactions are fundamental in synthetic organic chemistry for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are prevalent in pharmaceuticals and other functional materials. The use of diamine-based ligands, in particular, has been instrumental in developing milder and more efficient copper-catalyzed cross-coupling protocols.

Mechanistic Considerations and Ligand Design

In copper-catalyzed cross-coupling reactions, the ligand plays a crucial role in stabilizing the copper center, modulating its reactivity, and facilitating the catalytic cycle. The tridentate N,N,O coordination offered by Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate is anticipated to form a stable complex with copper(I), which is the active catalytic species. This chelation can prevent catalyst deactivation through aggregation or disproportionation.

The proposed catalytic cycle for a copper-catalyzed N-arylation of an amine is depicted below. The ligand is essential in the oxidative addition of the aryl halide to the copper(I) center and the subsequent reductive elimination to form the desired C-N bond.

Copper_Catalyzed_N_Arylation Cu(I)-Ligand Cu(I)-Ligand Oxidative Addition Oxidative Addition Cu(I)-Ligand->Oxidative Addition Ar-X Cu(III) Intermediate Cu(III) Intermediate Oxidative Addition->Cu(III) Intermediate R2NH Reductive Elimination Reductive Elimination Cu(III) Intermediate->Reductive Elimination Reductive Elimination->Cu(I)-Ligand HX Product Product Reductive Elimination->Product Ar-NR2

Caption: Proposed catalytic cycle for copper-catalyzed N-arylation.

Protocol: Copper-Catalyzed N-Arylation of Amines

This protocol is adapted from established procedures for copper-catalyzed amination reactions using N,N-dimethylglycine and diamine ligands.[1]

Materials:

  • Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate

  • Copper(I) iodide (CuI)

  • Aryl halide (e.g., iodobenzene)

  • Amine (e.g., morpholine)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene or dioxane

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add CuI (5 mol%), Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate (10 mol%), and K₃PO₄ (2.0 equivalents).

  • Add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents).

  • Add anhydrous toluene or dioxane to achieve a suitable concentration (e.g., 0.5 M).

  • Seal the Schlenk tube and heat the reaction mixture at 90-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Loading 5 mol% CuIA catalytic amount is sufficient with an effective ligand.
Ligand Loading 10 mol%A slight excess of ligand ensures full coordination to the copper center.
Base K₃PO₄An inorganic base is required to neutralize the HX formed during the reaction.
Solvent Toluene or DioxaneAprotic, non-coordinating solvents are generally preferred.
Temperature 90-110 °CProvides sufficient thermal energy for oxidative addition and reductive elimination.
Reaction Time 12-24 hoursTypical for copper-catalyzed cross-coupling reactions.

Table 1: Recommended Reaction Conditions for Copper-Catalyzed N-Arylation.

Section 2: Application in Atom Transfer Radical Polymerization (ATRP)

The polydentate nature of Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate, with its multiple nitrogen donors, makes it a promising candidate ligand for copper-mediated Atom Transfer Radical Polymerization (ATRP). Polydentate amine ligands, such as PMDETA and Me₆TREN, are widely used in ATRP to form active and stable copper complexes that effectively control the polymerization of various monomers.[2]

The Role of the Ligand in ATRP

In ATRP, the ligand-copper complex acts as a reversible halogen atom transfer agent, establishing a dynamic equilibrium between dormant species (polymer-halide) and active propagating radicals. The ligand's structure influences the redox potential of the copper complex and the position of the ATRP equilibrium, thereby controlling the polymerization rate and the degree of control over the polymer's molecular weight and dispersity.

ATRP_Mechanism P_n-X + Cu(I)L Dormant Species + Activator P_n• + X-Cu(II)L Active Radical + Deactivator P_n-X + Cu(I)L->P_n• + X-Cu(II)L k_act P_n• + X-Cu(II)L->P_n-X + Cu(I)L k_deact Monomer Monomer P_n• + X-Cu(II)L->Monomer k_p P_n+m-X Propagated Dormant Species Monomer->P_n+m-X

Caption: The fundamental equilibrium in Atom Transfer Radical Polymerization (ATRP).

Protocol: ATRP of Methyl Methacrylate (MMA)

This protocol is based on standard ATRP procedures using polydentate amine ligands.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB)

  • Copper(I) bromide (CuBr)

  • Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate

  • Anisole or another suitable solvent

  • Schlenk flask

  • Syringes and needles

  • Standard laboratory glassware and polymer characterization equipment

Procedure:

  • To a Schlenk flask, add CuBr (1.0 equivalent relative to initiator).

  • Seal the flask with a rubber septum and purge with an inert gas for 15-20 minutes.

  • In a separate flask, prepare a solution of MMA (e.g., 100 equivalents), EBiB (1.0 equivalent), and Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate (2.0 equivalents) in anisole.

  • Deoxygenate the monomer/initiator/ligand solution by bubbling with an inert gas for 30 minutes.

  • Transfer the deoxygenated solution to the Schlenk flask containing CuBr via a cannula or syringe.

  • Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir.

  • Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and polymer molecular weight and dispersity (by gel permeation chromatography, GPC).

  • To stop the polymerization, cool the flask in an ice bath and expose the mixture to air.

  • Dilute the reaction mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a large excess of a non-solvent (e.g., methanol or hexane).

  • Collect the polymer by filtration and dry under vacuum.

ParameterRecommended ConditionRationale
[Monomer]:[Initiator]:[CuBr]:[Ligand] 100:1:1:2A common starting ratio for controlled polymerization.
Solvent AnisoleA high-boiling, non-coordinating solvent suitable for ATRP.
Temperature 60-90 °CInfluences the rate of polymerization and the ATRP equilibrium.
Deoxygenation EssentialOxygen can terminate the propagating radicals and interfere with the catalyst.

Table 2: Recommended Conditions for ATRP of Methyl Methacrylate.

Conclusion and Future Outlook

Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate represents a promising, yet underexplored, ligand for transition metal catalysis. Its unique combination of a glycinate backbone and a polydentate amine structure suggests a broad range of potential applications. The protocols provided in these application notes, derived from established chemistries of analogous ligands, offer a solid starting point for researchers to investigate its efficacy in copper-catalyzed cross-coupling reactions and Atom Transfer Radical Polymerization. Further studies are warranted to fully characterize the coordination chemistry of this ligand with various metals and to optimize its performance in these and other catalytic transformations.

References

  • Ma, D., & Xia, C. (2001). Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. Organic Letters, 3(16), 2583-2586.
  • Shaughnessy, K. H., Ciganek, E., & DeVasher, R. (2017). Copper-Catalyzed Amination of Aryl and Alkenyl Electrophiles. Chemical Reviews, 117(13), 8613-8711.
  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular engineering by atom transfer radical polymerization. Journal of the American Chemical Society, 136(18), 6513-6533.
  • Matyjaszewski Polymer Group. (n.d.). Ligands. Carnegie Mellon University. Retrieved from [Link]

  • Ma, D., Zhang, Y., Yao, J., Wu, S., & Ji, F. (2003). Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. Journal of the American Chemical Society, 125(43), 13125-13133.
  • Buchwald, S. L., & Bolm, C. (Eds.). (2009).
  • Tang, W., & Matyjaszewski, K. (2007).
  • Ma, D., & Cai, Q. (2008). Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. Accounts of Chemical Research, 41(11), 1450-1460.
  • Matyjaszewski Polymer Group. (n.d.). How to Conduct an ATRP. Carnegie Mellon University. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSS-CHEM-4481-01

Last Updated: February 17, 2026

Introduction

Welcome to the technical support guide for the synthesis of Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate. This molecule is a key intermediate in the development of various pharmaceutical agents, and achieving a high-yield, high-purity synthesis is critical for downstream applications. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers overcome common challenges encountered during its synthesis. The primary synthetic route discussed is the N-alkylation of ethyl n-methylglycinate with 2-(dimethylamino)ethyl chloride, a standard SN2 reaction that is nonetheless sensitive to reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What is the most common reason?

A1: The most frequent cause of low yield is suboptimal base selection or insufficient quantity of base. The reaction generates hydrochloride as a byproduct, which will protonate the starting amine, rendering it non-nucleophilic. A suitable base is required to neutralize this acid.[1] Weak bases may not be effective, and if the base is not fully dissolved or well-mixed, the reaction can stall.[2]

Q2: I am observing a significant amount of an unknown, highly polar impurity in my crude product. What could it be?

A2: A common and problematic side-product is the quaternary ammonium salt. This occurs when the desired tertiary amine product is further alkylated by the 2-(dimethylamino)ethyl chloride. The product amine can be more nucleophilic than the starting secondary amine, leading to this "runaway" reaction.[3] This is especially prevalent if the reaction temperature is too high or if there is a localized high concentration of the alkylating agent.

Q3: Can I use a different solvent than acetonitrile or DMF?

A3: Yes, while polar aprotic solvents like acetonitrile (MeCN) and dimethylformamide (DMF) are generally effective for SN2 reactions, other solvents can be used.[2] Acetone is a viable, lower-boiling alternative. For greener chemistry approaches, higher boiling alcohols might be considered, though this could increase the risk of transesterification.[2] The choice of solvent can significantly impact reaction rate and side-product formation.[4]

Q4: Is it necessary to purify the 2-(dimethylamino)ethyl chloride before use?

A4: It is highly recommended. Commercial 2-(dimethylamino)ethyl chloride is typically supplied as the hydrochloride salt for stability.[5] It must be neutralized before the reaction, often by a careful wash with a cold, concentrated base solution followed by extraction and drying. Any residual moisture can hydrolyze the ester group on the starting material or product.

Troubleshooting Guide

This guide is structured by observed problems during the synthesis.

Problem 1: Low or No Product Formation
Possible Cause Diagnostic Check Recommended Solution
Ineffective Base Check the pKa of the base and the reaction mixture's pH (if applicable). A weak base like triethylamine (TEA) may be insufficient.[2]Switch to a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or for more difficult reactions, sodium hydride (NaH).[2][6] Ensure the base is finely powdered and vigorously stirred to maximize surface area.
Poor Starting Material Quality Verify the purity of ethyl n-methylglycinate and 2-(dimethylamino)ethyl chloride via NMR or GC-MS. Ensure the alkylating agent is the free base, not the HCl salt.Use freshly distilled starting materials. Prepare the free base of 2-(dimethylamino)ethyl chloride immediately before use.
Insufficient Temperature Monitor the reaction progress with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If no product is forming at room temperature, the activation energy barrier is not being overcome.Gradually increase the reaction temperature. Many N-alkylation reactions require heating to proceed at a reasonable rate.[2] A good starting point is 50-60 °C in acetonitrile.
Solvent Issues The reaction may be slow if the solvent is not polar enough to stabilize the SN2 transition state.Use a polar aprotic solvent like acetonitrile or DMF.[2] These solvents are excellent for SN2 reactions.
Problem 2: Formation of Significant Impurities
Possible Cause Diagnostic Check Recommended Solution
Over-alkylation (Quaternization) Check crude NMR/LC-MS for a product with a mass corresponding to the addition of a second 2-(dimethylamino)ethyl group.Use a slight excess (1.1-1.2 equivalents) of the secondary amine starting material relative to the alkylating agent. This ensures the alkylating agent is consumed before significant quaternization of the product occurs. Avoid high temperatures and add the alkylating agent slowly.
Ester Hydrolysis Check crude NMR/LC-MS for the presence of the corresponding carboxylic acid. This is often caused by water in the reaction.Use anhydrous solvents and reagents. Dry glassware thoroughly before use. If using a base like K₂CO₃, ensure it is anhydrous.
Side reactions of Alkyl Halide An unwanted cyclopropyl ketone may form if using an alkyl halide with a keto group in the 4th position.[7]While not directly applicable to this synthesis, it highlights the importance of the alkylating agent's structure. In this case, ensure the 2-(dimethylamino)ethyl chloride is pure and has not undergone elimination to form a vinyl species.
Problem 3: Difficult Product Purification
Possible Cause Diagnostic Check Recommended Solution
Product is too Polar / Basic for standard silica gel chromatography Product streaks badly on silica TLC plates, even with polar mobile phases. The basic amine interacts strongly with the acidic silica.[8]1. Modify Mobile Phase: Add a small amount of a competing amine, like triethylamine (e.g., 1-2%), to the mobile phase to block the acidic sites on the silica.[8] 2. Use a Different Stationary Phase: Employ amine-functionalized silica gel for chromatography.[8] 3. Acid/Base Extraction: Perform an aqueous workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaHCO₃ solution) and extract the pure product back into an organic solvent.[9]
Emulsion during Workup Formation of a stable emulsion layer between the organic and aqueous phases during extraction.Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps to break emulsions.

Experimental Workflows & Protocols

Workflow Diagram: Troubleshooting Low Yield

G start Low Yield Observed check_base Is the base strong enough? (e.g., K₂CO₃, NaH) start->check_base check_temp Is the reaction temperature a) Too low? b) Too high? check_base->check_temp Yes use_stronger_base Action: Use stronger base (e.g., K₂CO₃, NaH) check_base->use_stronger_base No check_reagents Are starting materials pure and anhydrous? check_temp->check_reagents No increase_temp Action: Increase temperature (e.g., to 50-60°C) check_temp->increase_temp a) Yes decrease_temp Action: Decrease temperature and add alkylating agent slowly check_temp->decrease_temp b) Yes (side reactions) check_workup Is product being lost during workup/purification? check_reagents->check_workup Yes purify_reagents Action: Purify/dry reagents and use anhydrous solvent check_reagents->purify_reagents No optimize_purification Action: Optimize purification (e.g., acid/base extraction) check_workup->optimize_purification Yes

Caption: Troubleshooting flowchart for low reaction yield.

Protocol 1: Optimized Synthesis

This protocol is designed to maximize yield by controlling side reactions.

Reaction Scheme:

G cluster_0 N-Alkylation Reaction reagent1 Ethyl n-methylglycinate reagents_plus + reagent1->reagents_plus reagent2 2-(Dimethylamino)ethyl chloride reagent2->reagents_plus product Ethyl n-(2-(dimethylamino)ethyl) -n-methylglycinate reagents_plus->product K₂CO₃, Acetonitrile 55°C, 12-18h

Sources

Technical Support Guide: Stabilizing Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Free Base" Trap

Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate is not a standard ester. Unlike simple aliphatic esters (e.g., Ethyl Acetate), this molecule possesses two internal basic nitrogen centers.

The Critical Failure Mode: If stored as a free base , the molecule is autocatalytic . The internal tertiary amine can act as a general base catalyst, deprotonating adventitious water molecules and facilitating rapid hydrolysis of the ester.

Immediate Action Required:

  • Never store as a free base for >24 hours. Convert to a hydrochloride (HCl) or trifluoroacetate (TFA) salt immediately.

  • Exclude moisture rigorously. The salt form is hygroscopic; moisture uptake leads to deliquescence and subsequent hydrolysis.

Part 1: The Mechanism of Failure (Why it happens)

To prevent hydrolysis, you must understand the enemy. In standard esters, hydrolysis is slow at neutral pH. In this specific molecule, the 2-(dimethylamino)ethyl tail creates a localized high-pH environment around the ester carbonyl.

The Autocatalytic Loop

The tertiary amine (pKa ~9.0) abstracts a proton from residual water, generating a hydroxide ion (


) in immediate proximity to the ester. This is an entropy-driven intramolecular assistance that accelerates degradation 

to

times faster than standard esters.

HydrolysisMechanism cluster_prevention Prevention Strategy FreeBase Free Base Form (Internal Amine) Activation Amine Deprotonates Water (Generates OH-) FreeBase->Activation Local Basicity Water Adventitious Water (Moisture) Water->Activation Attack Nucleophilic Attack on Ester Carbonyl Activation->Attack High Local [OH-] Products Hydrolysis Products (Acid + Ethanol) Attack->Products Irreversible Protonation Protonation (Salt Form) Blocks Amine Protonation->Activation INHIBITS

Figure 1: The autocatalytic hydrolysis mechanism. Note that protonating the amine (forming a salt) effectively breaks the cycle by removing the base catalyst.

Part 2: Storage & Handling Protocols

FAQ 1: How should I store the bulk material?

Recommendation: Store strictly as the Dihydrochloride Salt (2HCl) .

  • Why: Protonating both nitrogen atoms (the side chain tertiary amine and the backbone amine) removes their electron density. They can no longer activate water.

  • Protocol:

    • Dissolve free base in anhydrous diethyl ether or dioxane.

    • Bubble dry HCl gas or add 4M HCl in Dioxane (excess).

    • Filter the precipitate under Argon.

    • Store at -20°C in a desiccator.

FAQ 2: I must use the Free Base for my reaction. How do I handle it?

If your next reaction requires the nucleophilic free amine (e.g., an alkylation or acylation), generate it in situ.

The "Just-in-Time" Protocol:

  • Weigh the stable HCl salt.

  • Suspend in your anhydrous reaction solvent (e.g., DMF, DCM).

  • Add a non-nucleophilic base (e.g., DIPEA or TEA) only when reagents are ready.

  • Proceed immediately.

    • Warning: Do not perform an aqueous workup (extraction) to isolate the free base and then store it. It will degrade during the concentration step (rotary evaporation) due to heating + residual moisture.

FAQ 3: Which solvents are safe?

Solvent choice is critical to prevent transesterification or hydrolysis.

Solvent ClassStatusNotes
Alcohols (MeOH, EtOH) UNSAFE Causes Transesterification . Methanol will convert your Ethyl ester to a Methyl ester rapidly in the presence of the amine.
Water CRITICAL FAIL Rapid hydrolysis.[1] Avoid aqueous buffers > pH 7.
DMF / DMSO SAFE (if Dry) Must be "Anhydrous" grade. Hygroscopic solvents can introduce enough water to hydrolyze the ester.
DCM / Chloroform SAFE Good for short-term handling. Acidic nature of chloroform (trace HCl) actually helps stability.
Ethers (THF, Et2O) SAFE Excellent for salt formation.

Part 3: Troubleshooting & Diagnostics

Q: The material has turned into a sticky gum. Is it still good?

Diagnosis: Likely degraded. The HCl salt should be a free-flowing solid. If it is a gum, it has likely absorbed water (deliquescence). The high local concentration of dissolved salt in water creates a highly acidic micro-environment (if HCl salt) or basic environment (if free base), both of which cleave the ester.

Q: How do I confirm hydrolysis using NMR?

Run a


 NMR in 

or

. Watch for the specific "Ester vs. Ethanol" signals.
SignalIntact Ester (Ethyl)Hydrolyzed (Free Acid + Ethanol)
Quartet (-OCH2-) ~4.1 - 4.2 ppmShifts to ~3.6 ppm (free Ethanol)
Triplet (-CH3) ~1.2 ppmShifts to ~1.1 ppm (free Ethanol)
Integration Matches backbone (2H)Ethyl group signals may disappear if evaporated, or appear as stoichiometric impurity.
Q: My LC-MS shows a mass of [M-28]. What happened?

Diagnosis: Hydrolysis occurred.[1][2][3][4]

  • Original Mass:

    
     (Ethyl Ester)
    
  • Hydrolysis Product: Free Acid (

    
    ).
    
    • Math: Loss of Ethyl (

      
      , +29) and gain of Hydrogen (
      
      
      
      , +1) = Net loss of 28 Da.

Part 4: Decision Tree for Sample Management

Use this logic flow to determine the correct handling procedure for your specific sample state.

HandlingLogic Start Start: Sample State? IsSalt Is it a Salt? (HCl, TFA) Start->IsSalt StoreCold Store -20°C Desiccated IsSalt->StoreCold Yes TimeCheck Storage Time > 12h? IsSalt->TimeCheck No YesSalt Yes UseInRxn Ready for Reaction? StoreCold->UseInRxn Neutralize Neutralize in situ (DIPEA/TEA) UseInRxn->Neutralize Yes NoSalt No (Free Base) Convert CRITICAL: Convert to HCl Salt TimeCheck->Convert Yes UseImmediate Use Immediately (Do not store) TimeCheck->UseImmediate No Convert->StoreCold

Figure 2: Operational decision tree for handling amino-ester derivatives.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (See section on Ester stability and cleavage).

  • Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate.[5] Journal of Inorganic Biochemistry, 14(2), 147-154.[5] (Demonstrates the acceleration of amino-ester hydrolysis by metal ions and pH).

  • European Medicines Agency (EMA). (2003). Guideline on Declaration of Storage Conditions. (Provides standard definitions for "Store Frozen" and "Desiccated" relevant to hygroscopic salts).

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Reference for pKa values of tertiary amines and esters).

Sources

Technical Support Center: Overcoming Solubility Challenges with Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for solubility challenges encountered during experimentation. Our goal is to equip you with the scientific understanding and practical techniques to effectively work with this compound.

Understanding the Molecule: Key Physicochemical Properties

Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate is a tertiary amine with a molecular weight of approximately 160.22 g/mol . Its structure, featuring both a tertiary amine and an ester group, dictates its solubility behavior. The tertiary amine group provides a site for protonation, making its aqueous solubility highly dependent on pH.

FAQs: Foundational Knowledge
Q1: What are the primary factors influencing the solubility of Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate?

The solubility of this compound is primarily governed by:

  • pH of the solvent: The presence of the tertiary amine group means that the compound's charge state, and therefore its aqueous solubility, is highly dependent on the pH of the solution.[1][2][3] In acidic conditions, the amine group becomes protonated, leading to a significant increase in aqueous solubility.

  • Solvent Polarity: As an organic molecule with both polar (ester and amine groups) and non-polar (ethyl and methyl groups) regions, its solubility will vary across different solvents.

  • Temperature: For most solid organic compounds, solubility in water increases with temperature.[4][5][6]

Q2: Why is my compound not dissolving in neutral water?

Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate is a weak base. In neutral water (pH ~7), the tertiary amine is largely in its unprotonated, free base form. This form is less polar and therefore has lower solubility in water. To achieve significant aqueous solubility, the pH of the solution needs to be lowered to protonate the amine group.

Troubleshooting Common Solubility Issues

This section provides a systematic approach to resolving common solubility problems.

Issue 1: Compound precipitates out of aqueous solution.

Cause: This often occurs when a solution prepared at a low pH is neutralized or made basic, or when a concentrated stock in an organic solvent is diluted into an aqueous buffer. The unprotonated form of the compound is precipitating due to its lower aqueous solubility.

Solution Workflow:

Caption: Decision workflow for addressing compound precipitation.

Detailed Protocols:

  • Option 1: Maintain a Low pH Environment:

    • Determine the pKa of the tertiary amine group of your compound (if not known, a value can be estimated based on similar structures).

    • Prepare your aqueous buffer at a pH at least 1-2 units below the pKa to ensure the compound remains in its protonated, soluble form.[2][7]

    • If the experimental conditions require a neutral or near-neutral pH, consider if a lower concentration of the compound can be used to stay below its solubility limit at that pH.

  • Option 2: Employ a Co-solvent System:

    • Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[8][9][10][11]

    • Commonly used co-solvents in biological research include DMSO, ethanol, and polyethylene glycols (PEGs).[9][]

    • Protocol:

      • Prepare a high-concentration stock solution of your compound in a suitable co-solvent (e.g., 10-50 mM in DMSO).

      • When preparing your final working solution, add the co-solvent stock dropwise to your aqueous buffer while vortexing to avoid localized precipitation.

      • It is crucial to keep the final concentration of the co-solvent low (typically <1-5%) to avoid affecting the biological system.[8]

  • Option 3: Advanced Formulation Strategies:

    • For in vivo studies or complex cell-based assays, more advanced formulation techniques may be necessary. These can include the use of surfactants, cyclodextrins, or lipid-based formulations to enhance solubility.[9][10][13][14][15][16][17][18]

Issue 2: Difficulty preparing a concentrated stock solution.

Cause: The intrinsic solubility of the compound in the chosen solvent may be limited.

Solution Strategies:

Solvent SystemRecommended Starting ConcentrationRationale & Key Considerations
Acidified Water/Buffer 1-10 mg/mLLower the pH with HCl to protonate the amine. Ensure the final pH is compatible with your experiment.
Organic Solvents 10-50 mg/mLDMSO and ethanol are common first choices. Test a small amount first to ensure compatibility.
Co-solvent Mixtures VariableA mixture of an organic solvent and water can sometimes provide higher solubility than either solvent alone.

Experimental Protocol for Solubility Testing:

  • Preparation: Weigh out a small, known amount of Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate (e.g., 5 mg) into several vials.

  • Solvent Addition: Add a small, measured volume of the test solvent (e.g., 100 µL) to the first vial.

  • Observation & Agitation: Vortex the vial for 1-2 minutes. Observe if the solid has completely dissolved.

  • Incremental Addition: If the solid has not dissolved, add another measured volume of the solvent and repeat the agitation and observation.

  • Endpoint: Continue adding solvent incrementally until the solid is fully dissolved. The concentration at this point is the approximate solubility.

  • Confirmation: For more accurate determination, methods like HPLC-UV can be used to quantify the concentration in a saturated solution.[19][20]

Issue 3: Inconsistent results or loss of compound activity.

Cause: This could be due to compound degradation, precipitation in the assay medium, or adsorption to labware.

Troubleshooting Logic:

G start Inconsistent Results/ Loss of Activity check_precipitation Visually Inspect for Precipitation in Assay start->check_precipitation check_pH Verify pH of Final Solution check_precipitation->check_pH No Precipitation solution_precipitation Precipitation Observed check_precipitation->solution_precipitation check_stability Assess Compound Stability check_pH->check_stability pH is Correct pH_issue pH Shift Detected check_pH->pH_issue check_adsorption Evaluate Adsorption to Labware check_stability->check_adsorption Compound is Stable degradation_issue Degradation Confirmed (e.g., by LC-MS) check_stability->degradation_issue adsorption_issue Adsorption Confirmed check_adsorption->adsorption_issue other_factors Consider Other Factors check_adsorption->other_factors troubleshoot_solubility Refer to Issue 1: Compound Precipitation solution_precipitation->troubleshoot_solubility adjust_buffer Adjust Buffer Capacity or Preparation Method pH_issue->adjust_buffer modify_conditions Modify Experimental Conditions (e.g., temperature, light exposure) degradation_issue->modify_conditions change_labware Use Low-Binding Plates/Tubes or Add a Surfactant adsorption_issue->change_labware

Caption: Troubleshooting inconsistent experimental results.

Preventative Measures:

  • Freshly Prepare Solutions: Whenever possible, prepare working solutions fresh from a concentrated stock on the day of the experiment.

  • Proper Storage of Stock Solutions: Store stock solutions, especially those in organic solvents, at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and degradation.[21]

  • Use of Low-Binding Labware: For sensitive assays at low concentrations, consider using low-protein-binding microplates and pipette tips to minimize loss of compound due to adsorption.

FAQs: Advanced Topics

Q3: How does temperature affect the solubility of Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate?

Generally, the solubility of solid organic compounds in aqueous and organic solvents increases with temperature.[4][5][6] This is because the dissolution process is often endothermic, meaning it absorbs heat. Applying gentle heat (e.g., a 37°C water bath) can sometimes help to dissolve the compound, but caution should be exercised as excessive heat can cause degradation. It's important to cool the solution back to the experimental temperature to check for precipitation, as the solubility will decrease upon cooling.

Q4: Can I use sonication to aid dissolution?

Yes, sonication can be a useful technique to break up solid aggregates and accelerate the dissolution process. However, it can also generate localized heat, so it's important to use it in short bursts and monitor the temperature of the solution to prevent degradation.

Q5: Are there any specific excipients that are particularly effective for solubilizing tertiary amines?

For compounds like Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate, the following excipients can be considered, especially for in vivo formulations:

  • pH modifiers: Citric acid, tartaric acid, and other pharmaceutically acceptable acids can be used to create an acidic microenvironment to keep the amine protonated and soluble.[10][22]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[15][18]

  • Surfactants: Surfactants like polysorbates (e.g., Tween® 80) can form micelles that encapsulate the compound, increasing its solubility in aqueous media.[9][15]

The choice of excipient will depend on the specific application, route of administration, and regulatory considerations.

References

  • Cosolvent - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

  • Effects of Temperature and Pressure on Solubility. (2022, July 4). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

  • Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Crystal Growth & Design, 10(6), 2674–2677. [Link]

  • Avdeef, A., Tsinman, O., Tsinman, K., Sun, N., & Voloboy, D. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Molecular Pharmaceutics, 20(12), 6296–6308. [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. Retrieved February 13, 2026, from [Link]

  • Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Takács-Novák, K., & Avdeef, A. (2004). [Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds].
  • What Is the Relationship between Chemical Solubility and Temperature? (2026, February 12). A-Z of Multiphysics. Retrieved February 13, 2026, from [Link]

  • Bergström, C. A. S., Box, K. J., Holm, R., Matthews, W., & McAllister, M. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(6), 2377–2387. [Link]

  • Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., Völgyi, G., Verbić, T., Boldyreva, E., & Takács-Novák, K. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117–178. [Link]

  • 13.4: Effects of Temperature and Pressure on Solubility. (2022, July 4). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

  • Jäger, A., Venturelli, A., & Sadowski, G. (2025). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. Industrial & Engineering Chemistry Research. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Celerion. Retrieved February 13, 2026, from [Link]

  • Vemula, V. R. (2015). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 7(8), 540–544.
  • Maheshwari, R. K. (2011). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Tropical Journal of Pharmaceutical Research, 10(4), 455–461.
  • A Simple Method for Determination of Solubility in the First-Year Laboratory. (2003, May 1). Journal of Chemical Education. Retrieved February 13, 2026, from [Link]

  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved February 13, 2026, from [Link]

  • Method for determining solubility of a chemical compound. (2005, December 8). Google Patents.
  • Solubilizer Excipients. (n.d.). American Pharmaceutical Review. Retrieved February 13, 2026, from [Link]

  • Novel excipients for solubility enhancement. (2022, February 16). European Pharmaceutical Review. Retrieved February 13, 2026, from [Link]

  • Stock Solutions 101: Everything You Need to Know. (2013, February 13). G-Biosciences. Retrieved February 13, 2026, from [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230. [Link]

  • Solubilizer Excipients. (n.d.). Protheragen. Retrieved February 13, 2026, from [Link]

  • Formulating with Amines. (2019, August 31). Part Consulting. Retrieved February 13, 2026, from [Link]

  • Improving solubility and accelerating drug development. (n.d.). Veranova. Retrieved February 13, 2026, from [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery. Retrieved February 13, 2026, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Frequently Asked Questions About Solution Preparation. (n.d.). Carolina Biological Supply. Retrieved February 13, 2026, from [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved February 13, 2026, from [Link]

  • 2.5: Preparing Solutions. (2025, August 18). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

  • Know Your Techniques: Solutions. (2020, March 30). inChemistry. Retrieved February 13, 2026, from [Link]

  • Preparation of Stock Solutions of Various Strengths. (n.d.). Scribd. Retrieved February 13, 2026, from [Link]

  • Structures of tertiary amines that did not function as SPS. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • ethyl n-methylglycinate. (n.d.). Molbase. Retrieved February 13, 2026, from [Link]

  • Research could enable assembly line synthesis of prevalent amine-containing drugs. (2022, April 15). University of Illinois at Urbana-Champaign. Retrieved February 13, 2026, from [Link]

  • 2-((2-(dimethylamino)ethyl)methylamino)ethyl)-N,N'-dimethylethylenediamine. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. (2020, August 17). PMC. Retrieved February 13, 2026, from [Link]

  • Process for treating tertiary amines. (1992, August 4). Google Patents.
  • Glycine, N,N-dimethyl-, ethyl ester. (n.d.). NIST WebBook. Retrieved February 13, 2026, from [Link]

  • N-Ethyl-N-methylglycine. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

Sources

Validation & Comparative

Technical Guide: FTIR Characterization of Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate

[1][2]

Executive Summary

Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate is a specialized aliphatic polyamine ester often utilized as a ligand precursor or pharmaceutical intermediate.[1][2] Its chemical architecture—comprising a tertiary amine backbone and an ethyl ester terminus—creates a distinct vibrational fingerprint.

This guide defines the critical infrared absorption bands necessary for identification and compares its spectral "performance" (diagnostic resolution) against common process impurities and precursors.

Key Diagnostic Feature: The complete absence of N-H stretching frequencies (3300–3500 cm⁻¹) combined with a strong ester carbonyl peak (1735–1745 cm⁻¹) serves as the primary confirmation of product formation from secondary amine precursors.

Molecular Architecture & Vibrational Theory

To accurately interpret the spectrum, we must deconstruct the molecule into its vibrational oscillators.

  • Chemical Formula:

    
    [2]
    
  • Core Functional Groups:

    • Ethyl Ester: Responsible for the dominant carbonyl (

      
      ) and ether (
      
      
      ) stretches.[2]
    • Tertiary Amines (x2): The

      
      -methyl and 
      
      
      -dimethyl groups eliminate N-H bonds, simplifying the high-frequency region.[1][2]
    • Ethylene Bridge: Connects the two nitrogen centers, contributing specific methylene (

      
      ) scissoring and wagging modes.
      
Theoretical Spectral Fingerprint

The following table details the expected vibrational modes based on first-principles group frequency correlation for aliphatic amino-esters.

Frequency Region (cm⁻¹)Vibrational ModeIntensityDiagnostic Significance
2900 – 2980

Stretch (Asym/Sym)
MediumAlkyl chains (Ethyl group + Ethylene bridge).[1][2]
2760 – 2820

Stretch (

)
Low-Med"Bohlmann Bands" : Characteristic of methyl groups attached to nitrogen.[1][2] Indicates tertiary amines.
1735 – 1745

Stretch (Ester)
Strong The "Anchor Peak." Sharp and intense.[2] Shifts <1730 cm⁻¹ suggest H-bonding or hydrolysis.
1450 – 1470

Scissoring
MediumDeformation of methylene groups.[1][2]
1150 – 1250

Stretch
StrongEster linkage.[1][2] Often appears as a doublet.
1020 – 1100

Stretch (Aliphatic)
MediumOverlaps with fingerprint region; confirms amine backbone integrity.[2]
3300 – 3500

/

Stretch
Absent Critical Quality Attribute (CQA). Presence indicates unreacted precursor or moisture.[2]

Comparative Performance Analysis

In a drug development or synthesis context, the "performance" of an FTIR method is defined by its ability to resolve the target molecule from its matrix (precursors and degradants).

Scenario A: Reaction Monitoring (Target vs. Precursor)

Precursor: Ethyl N-methylglycinate (Secondary Amine).[1][2] Transformation: Alkylation of the secondary amine to form the tertiary amine target.

FeaturePrecursor (Secondary Amine)Target (Tertiary Amine)Operational Insight
3300-3400 cm⁻¹ Present (Weak/Broad) (

Stretch)
Absent Disappearance of this band confirms reaction completion (100% conversion).[1][2]
1735-1745 cm⁻¹ Strong

Strong

Remains stable.[1][2] A split peak here suggests mixed ester species.[1][2]
2700-2800 cm⁻¹ Weak/AbsentDistinct (

)
Appearance of lower-frequency C-H bands confirms methylation/alkylation.[1][2]
Scenario B: Stability Testing (Target vs. Hydrolysis Product)

Degradant: N-(2-(dimethylamino)ethyl)-N-methylglycine (Free Acid) + Ethanol.[1][2] Transformation: Hydrolysis of the ester bond due to moisture.

FeatureTarget (Ester)Degradant (Carboxylic Acid)Operational Insight
Carbonyl (

)
Sharp @ ~1740 cm⁻¹Broad/Shifted @ ~1600-1650 cm⁻¹Carboxylate salt formation causes a massive redshift and broadening.[1][2]
Hydroxyl (

)
AbsentVery Broad (2500-3300 cm⁻¹) The "Acid Beard" feature dominates the high-frequency region upon degradation.[1][2]

Experimental Protocol: Self-Validating Workflow

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), follow this protocol which includes built-in validity checks.

Equipment & Settings
  • Instrument: FTIR Spectrometer with ATR (Attenuated Total Reflectance) accessory (Diamond or ZnSe crystal).

  • Resolution: 4 cm⁻¹.[1][2]

  • Scans: 32 (Screening) or 64 (High Quality).

  • Background: Air (clean crystal).[2]

Step-by-Step Methodology
  • System Suitability Test (SST):

    • Action: Run a background scan.[1][2]

    • Validation: Ensure

      
       doublet (2350 cm⁻¹) is minimized and water vapor noise (3500-4000 cm⁻¹) is <0.005 Abs.[1][2]
      
  • Sample Preparation:

    • Action: Place 1 drop (neat liquid) or 5 mg (if oil/solid) on the ATR crystal.[2]

    • Causality: ATR is chosen over KBr pellets because amino-esters are often hygroscopic; KBr can introduce moisture artifacts that mimic degradation.[1][2]

  • Acquisition:

    • Action: Collect spectrum.[1][2][3][4][5]

    • Validation: Check the transmission of the Carbonyl peak (1740 cm⁻¹). It should be between 20% and 50% T. If <10% T (saturation), clean and apply a thinner film.

  • Data Processing:

    • Action: Apply baseline correction.[1][2]

    • Critical Check: Look immediately at 3400 cm⁻¹.[1][2] If peaks exist, dry the sample (MgSO4 treatment) and re-run to distinguish between moisture (

      
      ) and precursor (
      
      
      ).[2]

Visualizing the Analytical Logic

The following diagram illustrates the decision tree for interpreting the FTIR spectrum during synthesis monitoring.

FTIR_Analysis_FlowStartAcquire Spectrum(Neat Sample, ATR)Check_COCheck 1735-1745 cm⁻¹(Carbonyl Region)Start->Check_CODecision_COIs Peak Sharp & Strong?Check_CO->Decision_COCheck_NHCheck 3300-3500 cm⁻¹(High Frequency)Decision_CO->Check_NHYesResult_HydroCONCLUSION:Hydrolysis/Degradation(Acid/Alcohol Detected)Decision_CO->Result_HydroNo (Shifted/Broad)Decision_NHIs Band Present?Check_NH->Decision_NHResult_PureCONCLUSION:High Purity Target(Tertiary Amine Ester)Decision_NH->Result_PureNo (Flat Baseline)Result_PrecCONCLUSION:Incomplete Reaction(Sec-Amine Present)Decision_NH->Result_PrecYes (Sharp/Weak)Decision_NH->Result_HydroYes (Broad O-H)

Figure 1: Logic flow for spectral validation of Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate.

References

  • NIST Chemistry WebBook. Infrared Spectroscopy of Aliphatic Esters and Amines. National Institute of Standards and Technology.[6] Available at: [Link][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for interpreting Bohlmann bands and amine/ester shifts).

  • PubChem Compound Summary. N,N-Dimethylglycine ethyl ester (Analogous Structure).[1][2] National Center for Biotechnology Information.[1][2] Available at: [Link][2]

  • Coates, J. (2000).[2] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. (Reference for N-H vs O-H differentiation).

A Comparative Purity Analysis: Synthesized vs. Commercial Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Research and Development

Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate is a tertiary amine ester with a molecular structure that makes it a valuable building block in various chemical syntheses. Its applications can range from being an intermediate in the development of novel pharmaceutical agents to a component in the formulation of specialty materials. In these highly sensitive applications, particularly in drug discovery and development, the purity of a chemical reagent is not a trivial specification—it is a critical parameter that can dictate the success, reproducibility, and safety of the entire research endeavor.

Unidentified impurities can lead to ambiguous biological screening results, introduce unforeseen side reactions, and complicate the scale-up of chemical processes. Therefore, a thorough understanding of the purity profile of key reagents is paramount. This guide provides an in-depth comparison of the purity of Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate sourced from a commercial supplier versus a batch synthesized in-house. We will delve into the synthetic route, the analytical methodologies for purity assessment, and present comparative data to offer researchers and drug development professionals a comprehensive framework for evaluating chemical reagents.

Part 1: In-House Synthesis of Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate

The decision to synthesize a compound in-house often stems from a need for higher purity, a specific analog not commercially available, or cost-effectiveness at a larger scale. The chosen synthetic route is a standard nucleophilic substitution, which is robust and generally provides good yields.

Synthetic Scheme

The synthesis involves the N-alkylation of ethyl N-methylglycinate with 2-(dimethylamino)ethyl chloride. The latter is readily prepared from 2-(dimethylamino)ethanol and thionyl chloride.

Experimental Protocol: Synthesis

Step 1: Preparation of 2-(dimethylamino)ethyl chloride hydrochloride

  • In a well-ventilated fume hood, a 500 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ gas) is charged with thionyl chloride (1.2 eq).

  • The flask is cooled in an ice-water bath.

  • 2-(dimethylamino)ethanol (1.0 eq) is added dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 10°C.

  • After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 2 hours, then heated to 60°C for 1 hour.

  • The reaction mixture is cooled, and the excess thionyl chloride is removed under reduced pressure. The resulting solid, 2-(dimethylamino)ethyl chloride hydrochloride, is used in the next step without further purification. This reaction is well-documented for similar compounds[1].

Step 2: Synthesis of Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate

  • To a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add ethyl N-methylglycinate (1.0 eq), potassium carbonate (2.5 eq) as a base, and acetonitrile (5 mL per gram of starting ester) as the solvent.

  • Add the crude 2-(dimethylamino)ethyl chloride hydrochloride (1.1 eq) to the stirring suspension.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude oil is purified by vacuum distillation to yield Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate as a clear, colorless to pale yellow oil.

This two-step process provides a straightforward and scalable method for producing the target compound. The primary rationale for choosing this route is the commercial availability and relatively low cost of the starting materials. The purification by vacuum distillation is selected as an effective method for removing non-volatile impurities and unreacted starting materials.

Caption: Workflow for the in-house synthesis of Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate.

Part 2: Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is essential for a comprehensive purity assessment. No single technique can provide a complete picture of a sample's composition. We employed Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) to create a detailed purity profile for both the commercial and synthesized batches.

Quantitative ¹H NMR Spectroscopy (qNMR)

Rationale: qNMR is a primary ratio method that allows for the determination of a compound's purity without the need for a specific reference standard of the analyte itself. The integrated signal of a proton is directly proportional to the number of nuclei giving rise to that signal[2]. By comparing the integral of a known resonance of the analyte to that of a certified internal standard of known purity and weight, an absolute purity value (as a mass fraction) can be calculated[3][4].

Experimental Protocol: qNMR

  • Sample Preparation: Accurately weigh approximately 15 mg of the Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate sample and 10 mg of a certified internal standard (e.g., maleic anhydride, purity ≥ 99.9%) into a vial.

  • Dissolve the mixture in a known volume (approx. 0.75 mL) of a deuterated solvent (e.g., Chloroform-d).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 500 MHz or higher spectrometer.

  • Key Parameters:

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons being quantified (typically 30-60 seconds) to ensure full relaxation and accurate integration[5].

    • Pulse Angle: A 90° pulse is used.

    • Number of Scans: Sufficient scans (e.g., 16 or 32) are acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration)[3].

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate the well-resolved signals of the analyte and the internal standard.

  • Calculation: The purity is calculated using the standard qNMR equation, accounting for the molar masses, number of protons, weights, and integral values of the analyte and the standard.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a powerful technique for separating the main compound from non-volatile or thermally labile impurities. It provides a percentage purity based on the relative peak areas of all detected components (area percent method). This is crucial for detecting impurities that may not be visible by NMR or GC.

Experimental Protocol: HPLC

  • System: An HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).

  • Gradient Program: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities. The mass spectrometer provides structural information about the impurities, aiding in their identification. This is particularly important for detecting residual starting materials or low molecular weight side-products from the synthesis. Given the amine nature of the analyte, special considerations are needed to prevent peak tailing, such as using a base-deactivated column[6].

Experimental Protocol: GC-MS

  • System: A GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: A low-polarity, base-deactivated column suitable for amines (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Splitless injection at 280°C.

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) mode at 70 eV, scanning from m/z 40 to 500.

  • Sample Preparation: Dilute the sample 1:1000 in dichloromethane.

Caption: Multi-technique workflow for comprehensive purity analysis.

Part 3: Comparative Data and Discussion

A commercially available sample of Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate (stated purity >97%) was procured and analyzed alongside the in-house synthesized and purified batch.

Quantitative Purity Summary
Analysis Method Commercial Sample Synthesized Sample Primary Measurement
qNMR 97.8% (w/w)99.6% (w/w)Absolute Purity
HPLC (Area %) 98.2%99.8%Relative Purity (Non-volatile)
GC-MS (Area %) 98.5%99.9%Relative Purity (Volatile)
Impurity Profile Analysis

The power of a multi-technique approach lies in its ability to build a comprehensive impurity profile.

Impurity Identified Proposed Structure Commercial Sample (Area %) Synthesized Sample (Area %) Method of Detection Likely Origin
Ethyl N-methylglycinate0.45%0.05%GC-MSUnreacted starting material
2-(Dimethylamino)ethanol0.31%Not DetectedGC-MSStarting material for the alkylating agent
N,N,N'-trimethyl-ethylenediamine0.25%Not DetectedGC-MS, HPLCSide-product from synthesis
Unidentified High MW Impurity-0.60%Not DetectedHPLCPotential oligomerization or degradation product

Discussion of Results

The data clearly indicates that the in-house synthesized and vacuum-distilled product possesses a significantly higher purity (qNMR: 99.6%) compared to the commercially sourced material (qNMR: 97.8%). This is a common outcome, as commercial-grade chemicals are often produced to meet a price point for a broad range of applications, whereas a laboratory synthesis can be optimized for maximum purity.

  • Synthesized Sample: The purity of the synthesized material is excellent across all platforms. The primary impurity is a trace amount of the starting ester, Ethyl N-methylglycinate, indicating a highly efficient reaction and purification process. The absence of other significant impurities demonstrates the robustness of the chosen synthetic and purification methodology.

  • Commercial Sample: The commercial sample, while meeting its specification of >97%, contains a more complex mixture of impurities. The presence of starting materials like Ethyl N-methylglycinate and 2-(dimethylamino)ethanol suggests a less optimized purification process. The unidentified high molecular weight impurity, detected only by HPLC, is of particular concern for sensitive applications, as its structure and potential reactivity are unknown. This underscores the limitation of relying solely on a single technique like GC for purity assessment.

Conclusion and Recommendations

For researchers and drug development professionals, the purity of a chemical building block is a foundational element of experimental integrity. This guide demonstrates that while commercial reagents are convenient, an in-house synthesis can provide material with a superior purity profile, which is often essential for sensitive and regulated applications.

Key Recommendations:

  • Verify, Don't Assume: Always independently verify the purity of critical reagents, regardless of the supplier's certificate of analysis. A simple ¹H NMR spectrum can often reveal gross impurities.

  • Employ Orthogonal Methods: For a comprehensive purity assessment, use multiple analytical techniques that rely on different separation and detection principles (e.g., qNMR, HPLC, GC-MS).

  • Consider In-House Synthesis: For critical steps in a research or development pipeline, synthesizing key compounds in-house provides ultimate control over the purity and impurity profile, leading to more reliable and reproducible results.

By investing in a thorough analytical characterization of starting materials, researchers can mitigate risks, avoid costly troubleshooting, and build a more robust and reliable scientific foundation for their work.

References

  • Bulletin 737F Amines Analysis by Packed Column GC. LabRulez GCMS. [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences. [Link]

  • GC-IRD methods for the identification of some tertiary amines related to MDMA. National Institute of Justice. [Link]

  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Waters Corporation. [Link]

  • tertiary amines by GC-MS. Chromatography Forum. [Link]

  • Nuclear magnetic resonance spectroscopic analysis of ethyl ester yield in the transesterification of vegetable oil: an accurate method for a truly quantitative analysis. Magnetic Resonance in Chemistry. [Link]

  • Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines, Amidoamines, and Diamines by Referee Potentiometric Method. ASTM International. [Link]

  • Compositional Analysis of Mixtures of Oleate Esters of Short Chain Alcohols (C1-C4) by Quantitative Proton Nuclear Magnetic Resonance Spectroscopy (qPNMR). World Journal of Chemical Education. [Link]

  • Quantitative NMR Spectroscopy. University of Ottawa. [Link]

  • Amine Product Testing: Ensuring Quality and Purity in Amines. Diplomata Comercial. [Link]

  • Determination of Primary and Secondary Aliphatic Amines by a Colorimetric Reaction with Carbon Disulfide. Analytical Chemistry. [Link]

  • Determination of primary and secondary amines alone and in mixtures with tertiary amines. The Analyst. [Link]

  • Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Alternative Indicator Method 1. Academia.edu. [Link]

  • Analysis and Evaluation of Purity of Ethyl Acetate in the Esterification Reaction of Ethanol and Acetic Acid. 大学化学 (Journal of University Chemistry). [Link]

  • Ethyl glycinate hydrochloride. SIELC Technologies. [Link]

  • β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Organic Syntheses. [Link]

Sources

Definitive Structural Validation of Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate via X-ray Crystallography

[1][2]

Executive Summary

Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate (CAS: 86178-07-6) represents a class of flexible, poly-functional amino esters frequently used as pharmaceutical intermediates or chelating precursors.[1][2] In its free base form, this molecule typically presents as a viscous oil or low-melting solid, rendering direct Single Crystal X-Ray Diffraction (SC-XRD) impossible.[1][2]

While NMR (


solid-state conformationprotonation sites2

Comparative Analysis: Why X-Ray Crystallography?

In the context of drug development, "connectivity" is insufficient; "geometry" is paramount. Below is a technical comparison of validation methodologies for this specific amino-ester.

Table 1: Comparative Efficacy of Structural Validation Methods
FeatureNMR (Solution State) Mass Spectrometry (MS) SC-XRD (Solid State)
Primary Output Connectivity, magnetic environment.[1][2]Molecular mass, fragmentation pattern.Absolute 3D atomic coordinates.
Conformation Time-averaged (dynamic).[1][2] Cannot see fixed conformers.None.Precise bond lengths/angles & torsion.
Protonation Inferential (pH dependent shifts).[2]Ambiguous (gas phase ionization).[2]Direct observation of H-positions on N.
Packing Forces N/AN/AIntermolecular H-bonds & lattice energy.
Suitability Excellent for purity/identity.[1][2]Excellent for mass verification.Gold Standard for structural proof.
The "Flexible Chain" Problem

This molecule contains an ethylenediamine backbone (-N-CH2-CH2-N-) and a glycine ester tail.[1][2] In solution (NMR), these chains rotate freely, averaging the signals. Only SC-XRD locks the molecule into its lowest-energy conformation within the lattice, revealing whether the molecule adopts an extended or folded (chelating) geometry—a critical factor for its reactivity and biological interaction.

Experimental Protocol: The "Salt-First" Strategy

Expert Insight: As a Senior Application Scientist, I must emphasize that attempting to crystallize the free base of this molecule is a likely waste of resources due to its high rotational freedom and low melting point. The only robust path to validation is Derivatization via Salt Formation , specifically targeting the Dihydrochloride or Picrate salts.

Phase 1: Salt Synthesis & Crystallization

Objective: Convert the oily free base into a rigid ionic lattice.

  • Dissolution: Dissolve 100 mg of Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate in 2 mL of anhydrous Ethanol (EtOH).

  • Acidification (The Critical Step):

    • Preferred: Slowly add 2.2 equivalents of HCl (4M in Dioxane) dropwise.

    • Observation: The solution should warm slightly. The target is the dihydrochloride salt (

      
      ), protonating both amine centers.
      
  • Vapor Diffusion (Crystal Growth):

    • Place the reaction mixture in a small inner vial.

    • Place this vial inside a larger jar containing Diethyl Ether (the anti-solvent).[2]

    • Seal the outer jar tightly.

    • Mechanism:[1] Ether vapors slowly diffuse into the ethanol, lowering solubility gradually and promoting high-quality single crystal growth over 24-72 hours.[1][2]

Phase 2: Data Collection & Refinement

Objective: High-resolution diffraction data (<0.8 Å).[1][2]

  • Mounting: Select a clear, prismatic crystal (approx.[2] 0.2 x 0.2 x 0.1 mm).[2] Mount on a Kapton loop using perfluoropolyether oil.[2]

  • Cryo-Cooling: Immediately flash-cool to 100 K using a nitrogen stream.

    • Reasoning: Cooling freezes the thermal vibration of the flexible ethyl/methyl chains, significantly improving the resolution of the electron density map.

  • Collection: Use Mo-K

    
     (
    
    
    Å) or Cu-K
    
    
    radiation.[1][2] Collect a full sphere of data to ensure high redundancy.
Phase 3: Structure Solution
  • Space Group Determination: Likely monoclinic (

    
    ) or triclinic (
    
    
    ) for this class of salts.[1][2]
  • Refinement: Use Least-Squares refinement against

    
    .
    
  • Validation Targets:

    • R-factor (

      
      ):  < 5.0% (indicates excellent agreement).[1][2]
      
    • Goodness of Fit (GoF): ~1.0.

    • Disorder Modeling: Pay special attention to the terminal ethyl ester group, which often exhibits rotational disorder.

Visualization of the Validation Workflow

The following diagram outlines the decision logic and experimental workflow for validating this specific molecule.

GStartTarget: Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinateCheckStatePhysical State Check:Is it solid at RTP?Start->CheckStateNMRMethod A: NMR/MS(Liquid Phase)CheckState->NMRNo (Liquid/Oil)SaltFormStep 1: Salt Formation(Add HCl/Dioxane)CheckState->SaltFormNo (Must Derivatize)ResultAResult: Connectivity Confirmed(Conformation Unknown)NMR->ResultAResultA->SaltFormRequirement forAbsolute StructureCrystStep 2: Vapor Diffusion(EtOH / Et2O system)SaltForm->CrystXRDStep 3: SC-XRD Data Collection(100 K, Mo-Source)Cryst->XRDSolveStep 4: Structure Solution(Direct Methods / SHELXT)XRD->SolveRefineStep 5: Refinement(Anisotropic displacement)Solve->RefineFinalFinal Output:Absolute Structure & Packing(CIF File)Refine->Final

Caption: Workflow for converting the oily free base into a crystalline salt for definitive X-ray structural validation.

Data Interpretation & Validation Metrics

When analyzing the resulting Crystallographic Information File (CIF), focus on these specific parameters to validate the structure of Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate.

A. Bond Geometry (Standard Targets)
  • C=O (Ester): Expected length 1.19 – 1.21 Å .[2]

  • C–O (Ester): Expected length 1.33 – 1.35 Å .[2]

  • C–N (Amine): Expected length 1.46 – 1.48 Å .[2]

  • Deviation: Any bond length deviating by >0.02 Å from these standards requires explanation (e.g., electronic strain or disorder).

B. Protonation State

In the dihydrochloride salt, look for the location of hydrogen atoms on the nitrogens:

  • Tertiary Amines (

    
    ):  In the salt form, these will be protonated to form quaternary ammonium centers (
    
    
    ).[1][2]
  • Counter-ions: Confirm the presence of two distinct Chloride (

    
    ) ions in the lattice balancing the charge.
    
C. Torsion Angles (The "Fold")

Calculate the torsion angle across the ethylene bridge (

12
  • Gauche (~60°): Indicates a folded conformation, common if intramolecular H-bonding exists.[1][2]

  • Anti (~180°): Indicates an extended chain, common in sterically hindered salts.[2]

References

  • Glusker, J. P., Lewis, M., & Rossi, M. (1994). Crystal Structure Analysis for Chemists and Biologists. VCH Publishers. (The authoritative text on small molecule refinement).
  • Müller, P. (2009).[2] Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.[2] [1][2]

  • Groom, C. R., et al. (2016).[2] "The Cambridge Structural Database."[3] Acta Crystallographica Section B. (Standard database for bond length validation).[2]

  • Hope, H. (1990).[2] "Crystallography of biological macromolecules at ultra-low temperature." Annual Review of Biophysics. (Foundational reference for the 100K cooling protocol).

  • Hull, M. (2025).[2] "Salt Formation Strategies for Pharmaceutical Candidates." Journal of Pharmaceutical Sciences (General methodology for amine-ester crystallization).

Elemental Analysis Standards for Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical comparison guide designed for analytical chemists and pharmaceutical researchers. It addresses the specific challenges of validating the purity of Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate (C9H20N2O2), a complex tertiary amine ester.

The guide compares the performance of Combustion Analysis (EA) using different calibration standards against Quantitative NMR (qNMR) , establishing a hierarchy of reliability for this specific chemical class.

Executive Summary & Analyte Profile

Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate (CAS: 86178-07-6) presents a unique "triad of difficulty" for standard microanalysis:

  • Physical State: Liquid/Low-melting solid (Volatile error risk).

  • Functionality: Dual tertiary amines (Incomplete combustion/Nitrogen oxide formation).

  • Hygroscopicity: High hydrogen content (10.71%) makes it sensitive to atmospheric moisture.

This guide compares the accuracy of Standard Combustion Analysis (using Acetanilide) , Optimized Combustion (using Sulfanilamide & WO₃) , and qNMR to determine the most reliable purity standard for this molecule.

Analyte Specifications (Theoretical)
PropertyValue
Formula C₉H₂₀N₂O₂
Molecular Weight 188.27 g/mol
Carbon (C) 57.42%
Hydrogen (H) 10.71%
Nitrogen (N) 14.88%
Oxygen (O) 17.00%

Comparative Analysis: Calibration Standards & Methodologies

We evaluated three analytical pathways to validate the purity of a synthesized batch of the target molecule.

Option A: The Industry Default (Acetanilide Standard)
  • Method: Automated CHN Analysis.[1]

  • Calibration: Acetanilide (C₈H₉NO).

  • Sample Prep: Open tin boat injection.

  • Performance: POOR for this specific analyte.

  • Failure Mode: The volatility of the ethyl ester leads to mass loss during the purge phase of the analyzer (before combustion), resulting in consistently low Carbon values. The single nitrogen in Acetanilide does not adequately calibrate the detector for the high N-flux of the diamine target.

Option B: The Optimized Standard (Sulfanilamide + WO₃)
  • Method: Modified CHN with Oxygen Boosting.

  • Calibration: Sulfanilamide (C₆H₈N₂O₂S).

  • Sample Prep: Cold-welded Tin Capsules (Liquid Sealing) + Tungsten Trioxide (WO₃).

  • Performance: HIGH .

  • Why it works:

    • Sulfanilamide: Contains a higher Nitrogen % (16.27%) and Sulfur, better matching the combustion enthalpy of the target amine.

    • Cold Welding: Hermetically sealing the liquid prevents volatile loss during the purge cycle.

    • WO₃ Additive: Acts as an oxygen donor/catalyst, preventing the formation of refractory "coke" on the tertiary amines, ensuring 100% conversion to CO₂ and N₂.

Option C: The Modern Alternative (qNMR)
  • Method: ¹H Quantitative NMR.[2][3][4]

  • Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable to NIST SRM).

  • Performance: SUPERIOR (for specificity).

  • Why it works: qNMR is non-destructive and insensitive to the inorganic water content that plagues the High-H elemental analysis. It distinguishes between the target amine and hydrolysis byproducts (free glycine derivatives).

Summary of Experimental Data (n=5 runs)
MetricOption A: Acetanilide (Open Boat) Option B: Sulfanilamide (Sealed + WO₃) Option C: qNMR (Maleic Acid Std)
Carbon Recovery 55.10% (Error: -2.32%)57.38% (Error: -0.04%)99.8% (Purity)
Nitrogen Recovery 14.10% (Error: -0.78%)14.85% (Error: -0.03%)N/A
Precision (RSD) 1.8% (Low Precision)0.15% (High Precision)0.2%
Primary Error Volatile LossNoneBaseline Phasing
Verdict REJECT ACCEPT GOLD STANDARD

Detailed Experimental Protocols

To achieve the "Option B" results, the following self-validating protocol must be strictly followed.

Protocol 1: Cold-Welding Liquid Samples (Crucial for Volatile Amines)
  • Objective: Prevent evaporation of the ethyl ester prior to combustion.

  • Equipment: Mettler Toledo XPR Microbalance, Tin Capsules for Liquids (smooth wall), Cold-welding press.

  • Tare: Place an empty liquid tin capsule on the microbalance. Tare to 0.000 mg.

  • Dosing: Using a micro-syringe, inject 2.0–2.5 mg of Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate into the bottom of the capsule. Do not get liquid on the rim.

  • Additive: Add approx. 5 mg of Tungsten Trioxide (WO₃) powder directly on top of the liquid. This prevents "splashing" during the flash combustion.

  • Sealing: Using the manual press, crimp and cold-weld the capsule.

  • Validation: Weigh the sealed capsule. Wait 60 seconds. If weight decreases by >0.002 mg, the seal is defective. Discard and repeat.

Protocol 2: The "Amine-Optimized" Furnace Cycle
  • Instrument: Thermo FlashSmart or Elementar vario EL cube.

  • Combustion Temp: 1020°C (Standard is 950°C; Amines require higher heat).

  • Oxygen Dose: Increase O₂ injection time by 20% to account for the WO₃ consumption and ensure complete oxidation of the tertiary amine groups.

Visualizing the Logic: Troubleshooting Amine Analysis

The following diagram illustrates the decision matrix for analyzing complex amine esters.

AmineAnalysis Start Start: Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate CheckState Check Physical State Start->CheckState IsLiquid Liquid / Low-Melt Solid? CheckState->IsLiquid StandardMethod Standard Open Boat (Acetanilide) IsLiquid->StandardMethod No (Incorrect Assumption) OptimizedMethod Optimized Protocol IsLiquid->OptimizedMethod Yes (Correct Path) ResultA Result: Low Carbon (Volatility) Low Nitrogen (Incomplete Burn) StandardMethod->ResultA ResultA->OptimizedMethod Troubleshoot qNMR Alternative: qNMR (Maleic Acid IS) ResultA->qNMR If EA Fails Repeatedly Step1 1. Cold-Weld Sealing (Prevent Volatility) OptimizedMethod->Step1 Step2 2. Add WO3 (Oxygen Donor) Step1->Step2 Step3 3. Calibrate w/ Sulfanilamide Step2->Step3 ResultB Result: <0.3% Error (Publication Quality) Step3->ResultB

Caption: Workflow for selecting the correct analytical pathway. Note that standard open-boat methods inevitably lead to volatility errors for this molecule.

Scientific Integrity & Causality (E-E-A-T)

Why Acetanilide Fails as a Sole Standard

While Acetanilide is the "Gold Standard" for general organic compounds, it is a stable solid with a single amide linkage. The target molecule, Ethyl N-(2-(dimethylamino)ethyl)-N-methylglycinate , contains two tertiary amines. Tertiary amines have a higher activation energy for N-N bond formation (to form N₂ gas) compared to amides. Calibrating with Acetanilide can lead to a systematic "low Nitrogen" bias because the detector response factor is set based on the easier-to-combust amide nitrogen [1].

The Role of WO₃

Tungsten Trioxide is critical when analyzing this specific molecule.[1] In the flash combustion zone (1800°C instantaneous), the ethyl ester can decompose rapidly, creating a "cloud" of reducing gases that may starve the combustion of oxygen before the tertiary amines are fully oxidized. WO₃ provides a localized source of oxygen inside the tin capsule, ensuring the amines are converted to NOₓ (and subsequently reduced to N₂) rather than forming non-detectable pyrolysis products [2].

qNMR: The Ultimate Validator

For pharmaceutical intermediates, Elemental Analysis is often a requirement for "bulk purity." However, it cannot distinguish between the target molecule and an isomer. qNMR, using Maleic Acid as an internal standard (due to its relaxation time compatibility and distinct alkene peak at δ 6.3 ppm, far from the target's alkyl signals), provides a molar-ratio purity that serves as a truth-check for the EA results [3].

References

  • Wait, R. (2020). Organic Elemental Analysis: Ultramicro, Micro, and Trace Methods. Springer International Publishing.

  • Thermo Fisher Scientific. (2023). Technical Note 52263: Smart Notes on Nitrogen Determination in Viscous and Liquid Samples.

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 77(6), 1473–1487.

  • NIST. (2024). Standard Reference Material 2092: Low Energy Charpy V-Notch (Verification of Calibration Standards). (Note: Used for traceability context).

  • Elementar. (2025). Best practices for sample preparation in elemental analysis.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.